Triisodecyl phosphite
CAS No.: 25448-25-3
Cat. No.: VC3690415
Molecular Formula: C30H63O3P
Molecular Weight: 502.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25448-25-3 |
---|---|
Molecular Formula | C30H63O3P |
Molecular Weight | 502.8 g/mol |
IUPAC Name | tris(8-methylnonyl) phosphite |
Standard InChI | InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 |
Standard InChI Key | QEDNBHNWMHJNAB-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Canonical SMILES | CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Introduction
Physical and Chemical Properties
Physical Characteristics
Triisodecyl phosphite exists as a clear liquid under standard conditions. Its physical state makes it easily incorporable into polymer matrices and other industrial formulations. The compound demonstrates stability under normal conditions but exhibits sensitivity to moisture.
Chemical Reactivity
The reactivity profile of triisodecyl phosphite is characterized by its interactions with strong acids and bases. The compound undergoes hydrolysis when exposed to moisture, which is an important consideration for its storage and application . This hydrolysis reaction produces phosphorous acid and isodecanol as degradation products .
Table 1: Physical and Chemical Properties of Triisodecyl Phosphite
Property | Value |
---|---|
Chemical Formula | C30H63O3P |
Molecular Weight | 502.79 g/mol |
CAS Number | 25448-25-3 |
EC Number | 246-998-3 |
Physical State | Clear liquid |
Stability | Stable under normal conditions; sensitive to moisture |
Reactivity | Reacts with strong acids and bases; undergoes hydrolysis |
Synthesis and Production
Industrial Synthesis Methods
Triisodecyl phosphite is primarily synthesized through the reaction of phosphorus trichloride (PCl3) with isodecanol. This synthesis pathway is the most common method employed in industrial production settings. The reaction typically occurs under anhydrous conditions to prevent unwanted hydrolysis of the product.
Optimal Reaction Conditions
Research has identified optimal conditions for the synthesis of triisodecyl phosphite. According to studies, the reaction is most efficient at a temperature of approximately 60°C, with a molar ratio of isodecyl alcohol to PCl3 of 3.1:1. These conditions have been reported to yield a synthetic productivity of up to 96.8%, matching the quality of international products.
Production Process Considerations
The industrial production of triisodecyl phosphite often employs a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The process typically occurs in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.
Table 2: Optimal Synthesis Conditions for Triisodecyl Phosphite
Parameter | Optimal Value |
---|---|
Reaction Temperature | 60°C |
Molar Ratio (isodecyl alcohol to PCl3) | 3.1:1 |
HCl Acceptor | Pyridine |
Solvent Quantity | Three times the mass of isodecyl alcohol |
Synthetic Productivity | 96.8% |
Industrial Applications
Polymer Stabilization
The primary application of triisodecyl phosphite is as a stabilizer in various polymeric materials . It functions as a heat stabilizer and color stabilizer in polymers such as acrylonitrile butadiene styrene (ABS), polyethylene terephthalate (PET), polyvinyl chloride (PVC), polycarbonate, and polyurethanes . The compound enhances the durability and longevity of these materials by preventing degradation during processing and use.
Antioxidant Functions
Triisodecyl phosphite serves as an antioxidant in industrial applications . Its antioxidant properties help prevent oxidative degradation of polymers, which is crucial for maintaining the structural integrity and appearance of polymer products over time. This function is particularly valuable in applications where polymers are exposed to elevated temperatures during processing or use.
Additional Industrial Uses
Beyond its primary applications, triisodecyl phosphite is utilized as a chemical reaction regulator, UV stabilizer, and in various other industrial processes . It can be employed as a secondary reinforcement to improve color stability and temperature resistance in PVC . These diverse applications highlight the versatility and importance of triisodecyl phosphite in industrial chemistry.
Mechanism of Action
Stabilization Mechanisms
The stabilizing action of triisodecyl phosphite in polymers occurs through various mechanisms depending on its structure, the substrate being stabilized, and the reaction conditions. Its primary mode of action involves preventing oxidative degradation pathways in polymers.
Biochemical Pathways
The compound primarily affects the oxidative degradation pathway of polymers. By interfering with these degradation mechanisms, triisodecyl phosphite helps maintain the structural integrity and functional properties of polymer materials over extended periods.
Environmental Factors
The efficacy and stability of triisodecyl phosphite can be influenced by various environmental factors, including the nature of the substrate being stabilized, reaction conditions, and the structure of the compound itself. These considerations are important for optimizing the performance of triisodecyl phosphite in specific applications.
Market Analysis and Growth Projections
Current Market Status
The global market for triisodecyl phosphite was valued at approximately USD 45 million in 2024 . This represents a significant segment within the broader phosphite market, which serves various industrial sectors.
Growth Projections
According to recent market research, the triisodecyl phosphite market is projected to grow to USD 70 million by 2033, representing a compound annual growth rate (CAGR) of 5.5% from 2026 to 2033 . This growth trajectory reflects increasing demand for effective stabilizers and antioxidants in polymer manufacturing and other industrial applications.
Regional Market Distribution
The geographical distribution of the triisodecyl phosphite market encompasses North America, Europe, and the Asia-Pacific region . Emerging economies in Asia, particularly China and India, are driving significant growth in the market due to rapid industrialization and urbanization . The North American market also shows promising growth prospects, driven by innovation and technological advancements in material science .
Table 3: Market Growth Projections for Triisodecyl Phosphite
Year | Market Size (USD Million) |
---|---|
2024 | 45 |
2033 (Projected) | 70 |
CAGR (2026-2033) | 5.5% |
Category | Information |
---|---|
Hazard Classification | Skin sensitization, Category 1 |
Signal Word | Warning |
Hazard Statement | H317: May cause an allergic skin reaction |
Precautionary Statements | P261, P272, P280, P302+P352, P333+P317, P321, P362+P364, P501 |
Comparative Analysis with Related Compounds
Structural Analogues
Triisodecyl phosphite shares structural similarities with other organophosphites such as triphenyl phosphite (TPP, CAS: 101-02-0) . These structural relationships are important for understanding the chemical behavior and potential applications of triisodecyl phosphite.
Hydrolysis Products
Upon hydrolysis, triisodecyl phosphite produces phosphorous acid and isodecanol . This is comparable to the hydrolysis products of related compounds: triphenyl phosphite hydrolyzes to phosphorous acid and phenol, while both compounds yield overlapping degradation products .
Health Effects Assessment
In health effects assessments, data on analogues such as triphenyl phosphite and triisodecyl phosphite have been used to inform evaluations of related compounds . This approach leverages structural similarities to predict potential health effects and safety considerations.
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